molecular formula C8H5F4N3O B15300171 Phenoxytetrafluoroethyl azide

Phenoxytetrafluoroethyl azide

Cat. No.: B15300171
M. Wt: 235.14 g/mol
InChI Key: OYCBEZIGGPVRBF-UHFFFAOYSA-N
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Description

Phenoxytetrafluoroethyl azide is an organic compound characterized by the presence of both phenoxy and tetrafluoroethyl groups attached to an azide functional group. Azides are known for their high reactivity and are often used in various chemical synthesis processes, including click chemistry. The unique structure of this compound makes it a valuable compound in both research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenoxytetrafluoroethyl azide can be synthesized through several methods. One common approach involves the reaction of phenoxytetrafluoroethyl halide with sodium azide in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. The reaction typically proceeds at room temperature and yields the desired azide compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure safety and efficiency. The use of automated systems allows for precise control over reaction conditions, minimizing the risk associated with handling azides. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste reduction, can enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

Phenoxytetrafluoroethyl azide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide (NaN3) in polar aprotic solvents like DMSO or acetonitrile.

    Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.

    Cycloaddition: Copper(I) catalysts in the presence of alkynes.

Major Products Formed

    Substitution: this compound.

    Reduction: Phenoxytetrafluoroethyl amine.

    Cycloaddition: Phenoxytetrafluoroethyl triazole.

Mechanism of Action

The mechanism of action of phenoxytetrafluoroethyl azide primarily involves its reactivity as an azide. The azide group can participate in nucleophilic substitution and cycloaddition reactions, forming stable products such as amines and triazoles. These reactions often proceed through the formation of reactive intermediates, such as nitrenes, which can further react with various substrates .

Comparison with Similar Compounds

Phenoxytetrafluoroethyl azide can be compared with other azide compounds, such as:

The uniqueness of this compound lies in its combination of the phenoxy and tetrafluoroethyl groups, which enhance its reactivity and make it suitable for a broader range of applications.

Properties

Molecular Formula

C8H5F4N3O

Molecular Weight

235.14 g/mol

IUPAC Name

(2-azido-1,1,2,2-tetrafluoroethoxy)benzene

InChI

InChI=1S/C8H5F4N3O/c9-7(10,14-15-13)8(11,12)16-6-4-2-1-3-5-6/h1-5H

InChI Key

OYCBEZIGGPVRBF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC(C(N=[N+]=[N-])(F)F)(F)F

Origin of Product

United States

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